5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
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Overview
Description
“5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride” is a chemical compound. It has a molecular weight of 188.61 . The compound is a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrN2O2.ClH/c8-6-5(7(11)12)9-4-2-1-3-10(4)6;/h1-3H2,(H,11,12);1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 188.61 . More specific physical and chemical properties are not available in the current literature.Scientific Research Applications
Antibacterial and Antifungal Activity
A study by Demchenko et al. (2021) synthesized novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, including compounds structurally similar to 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride. These compounds demonstrated significant antibacterial and antifungal activities against various pathogens, highlighting the potential of pyrrolo[1,2-a]imidazole derivatives in developing new antimicrobial agents (Demchenko et al., 2021).
Synthetic Applications in Organic Chemistry
Research on the functionalization reactions of related compounds has shown the versatility of pyrrolo[1,2-a]imidazole derivatives in organic synthesis. For instance, Yıldırım et al. (2005) investigated reactions involving 1H-pyrazole-3-carboxylic acid derivatives, leading to the formation of products that share a similar heterocyclic core with this compound. These findings underscore the importance of such compounds in synthetic organic chemistry and the development of novel organic molecules (Yıldırım, Kandemirli, & Demir, 2005).
Angiotensin II Receptor Antagonists
A study by Yanagisawa et al. (1994) on imidazoles and pyrroles bearing hydroxymethyl and carboxy groups, including compounds structurally related to this compound, found these to be beneficial for angiotensin II antagonistic activity. This research suggests the potential application of such compounds in the development of new medications for treating hypertension and related cardiovascular diseases (Yanagisawa et al., 1994).
Enantiomerically Enriched Bicyclic Hydroxamic Acids
Hoshino et al. (2013) developed a method for synthesizing enantiomerically enriched bicyclic hydroxamic acids from α-aminohydroxamic acids and keto acids via cyclocondensation, involving compounds with the pyrrolo[1,2-a]imidazole core. This process highlights the utility of such derivatives in synthesizing complex, biologically active molecules with potential pharmaceutical applications (Hoshino, Oyaizu, Koyanagi, & Honda, 2013).
Safety and Hazards
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-4-9-3-1-2-6(9)8-5;/h4H,1-3H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXRJJVNFIYTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-79-6 |
Source
|
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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